molecular formula C9H8Cl3NO4S B2775410 N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycine CAS No. 714260-75-0

N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycine

Cat. No.: B2775410
CAS No.: 714260-75-0
M. Wt: 332.58
InChI Key: IJIOOZSTDLVUOA-UHFFFAOYSA-N
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Description

N-(Methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycine is a sulfonamide-substituted glycine derivative characterized by a 2,4,5-trichlorophenyl group and a methylsulfonyl moiety attached to the nitrogen atom of the glycine backbone. Its molecular formula is C₉H₉Cl₃NO₄S, with a molecular weight of 333.42 g/mol.

Properties

IUPAC Name

2-(2,4,5-trichloro-N-methylsulfonylanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3NO4S/c1-18(16,17)13(4-9(14)15)8-3-6(11)5(10)2-7(8)12/h2-3H,4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIOOZSTDLVUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)O)C1=CC(=C(C=C1Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as glycine, methylsulfonyl chloride, and 2,4,5-trichlorophenylamine.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The chlorines on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Various reduced forms of the compound.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycine exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

N-(3,5-Dimethylphenyl)-N-(Methylsulfonyl)Glycine

  • Molecular Formula: C₁₁H₁₅NO₄S
  • Molecular Weight : 257.31 g/mol
  • Key Differences : Replaces the 2,4,5-trichlorophenyl group with a 3,5-dimethylphenyl moiety.
  • Impact : The methyl groups enhance hydrophobicity but lack the electron-withdrawing effects of chlorine. This reduces molecular weight (257.31 vs. 333.42 g/mol) and may alter solubility and metabolic stability .

N-(2,3-Dichlorophenyl)-N-[(4-Methylphenyl)Sulfonyl]Glycine

  • Molecular Formula: C₁₅H₁₃Cl₂NO₄S
  • Molecular Weight : ~374.0 g/mol (estimated)
  • Key Differences : Features a 2,3-dichlorophenyl group and a bulkier 4-methylphenylsulfonyl substituent instead of methylsulfonyl.
  • Impact : The dichloro substitution reduces halogen content compared to the target compound, while the 4-methylphenylsulfonyl group increases steric hindrance and lipophilicity .

Glycine Ester Derivatives (e.g., 2,4,5-Trichlorophenyl Ester)

  • Structure : Contains a 2,4,5-trichlorophenyl ester group but differs in backbone (ester vs. glycine).
  • Impact : The ester functionality may enhance volatility or alter hydrolysis kinetics compared to the sulfonamide-linked glycine .

Comparative Physicochemical Properties

Property Target Compound N-(3,5-Dimethylphenyl)-N-(Methylsulfonyl)Glycine N-(2,3-Dichlorophenyl)-N-[(4-Methylphenyl)Sulfonyl]Glycine
Molecular Weight (g/mol) 333.42 257.31 ~374.0
Halogen Content 3 Cl atoms 0 Cl atoms 2 Cl atoms
Key Substituents 2,4,5-Trichlorophenyl, Methylsulfonyl 3,5-Dimethylphenyl, Methylsulfonyl 2,3-Dichlorophenyl, 4-Methylphenylsulfonyl
Polarity High (Cl, SO₂) Moderate (CH₃, SO₂) Moderate (Cl, CH₃, SO₂)
Lipophilicity (LogP)* Estimated higher Lower Higher (due to tolylsulfonyl)

*LogP values inferred from substituent contributions.

Analytical Profiling

  • Mass Spectrometry : highlights derivatization protocols using 3-nitrophenylhydrazine, which may apply to the target compound. For example, a fragment with m/z 327.1/209.1 could correspond to sulfonamide cleavage or chlorine loss patterns .
  • Chromatography : Polar functional groups (SO₂, COOH) suggest reversed-phase HPLC or ion-pairing methods for separation.

Biological Activity

N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycine (commonly referred to as MTSG) is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₉H₈Cl₃NO₄S
  • CAS Number : 714260-75-0
  • Molecular Weight : 305.58 g/mol

MTSG features a methylsulfonyl group and a trichlorophenyl moiety, which are significant for its biological interactions. The presence of chlorine atoms on the phenyl ring enhances its reactivity and potential biological activity.

The biological activity of MTSG is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : MTSG may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as signal transduction and energy metabolism.
  • Receptor Modulation : The compound can interact with cell surface receptors, modulating their activity and influencing physiological responses.
  • Cellular Disruption : It may disrupt critical cellular processes including DNA replication and protein synthesis, leading to altered cell function or apoptosis.

Antimicrobial Properties

MTSG has been investigated for its antimicrobial and antifungal properties. Preliminary studies suggest that it exhibits significant activity against various bacterial strains and fungi, making it a candidate for therapeutic applications in infectious diseases:

  • Bacterial Activity : MTSG has shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Klebsiella pneumoniae and Escherichia coli .
  • Fungal Activity : The compound also exhibits antifungal properties with promising results against species like Fusarium oxysporum .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial efficacy of MTSG against several pathogens. Results indicated that MTSG had an MIC ranging from 12.5 to 50 µg/mL against various strains, comparable to established antibiotics .
  • Mechanistic Insights :
    • Research involving molecular docking studies suggested that MTSG binds effectively to target enzymes involved in bacterial metabolism, potentially leading to growth inhibition .
  • Therapeutic Potential :
    • Investigations into the therapeutic potential of MTSG revealed its ability to disrupt biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of MTSG derivatives, aiming to enhance its pharmacological profile:

StudyFindings
Identified significant antimicrobial activity against multiple pathogens.
Demonstrated potential in inhibiting bacterial growth at low concentrations.
Molecular docking studies revealed strong binding affinity to key metabolic enzymes.

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